6-Ethoxy-3,4-difluoronaphthalen-2-ol

Description

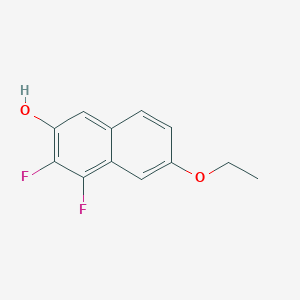

6-Ethoxy-3,4-difluoronaphthalen-2-ol is a polycyclic aromatic compound featuring a naphthalene backbone substituted with an ethoxy group at position 6, fluorine atoms at positions 3 and 4, and a hydroxyl group at position 2. This unique combination of substituents confers distinct electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

6-ethoxy-3,4-difluoronaphthalen-2-ol |

InChI |

InChI=1S/C12H10F2O2/c1-2-16-8-4-3-7-5-10(15)12(14)11(13)9(7)6-8/h3-6,15H,2H2,1H3 |

InChI Key |

ADVBNWPNXVFJIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C(=C(C=C2C=C1)O)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Groups

- 6-Methoxy-2-naphthol (): This compound shares a hydroxyl group at position 2 and an alkoxy group (methoxy) at position 5. However, ethoxy’s longer alkyl chain may increase lipophilicity, favoring membrane permeability in biological systems .

- Key Difference : Ethoxy’s higher electron-donating capacity (via alkyl chain) could stabilize the aromatic system more effectively than methoxy, altering reactivity in substitution reactions.

Fluorination Patterns: Impact of Fluorine Substituents

- 1-Fluoronaphthalene (): A monosubstituted fluoronaphthalene lacking additional functional groups. Fluorine’s electronegativity induces electron-withdrawing effects, which can deactivate the ring toward electrophilic substitution.

- The target compound’s difluoro substitution may offer a balance between stability and reactivity .

Positional Isomerism: Ethoxy Group Placement

- 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one (, CAS 50676-12-5): This compound features an ethoxy group at position 6 but as part of a partially saturated (dihydro) naphthalenone system. The ketone functional group at position 1 reduces aromaticity compared to the target compound’s fully aromatic naphthalen-2-ol. The hydroxyl group in the target compound increases acidity (pKa ~10 for phenols vs. ~20 for ketones), enhancing solubility in basic conditions .

Functional Group Variations: Hydroxyl vs. Ketone

- 6-Ethoxy-2-tetralone (): A ketone derivative (naphthalenone) with ethoxy at position 6. Ketones are less acidic than phenols but participate in nucleophilic additions. The target compound’s phenolic -OH group enables hydrogen bonding, which is critical in molecular recognition processes (e.g., drug-receptor binding) .

Data Table: Structural and Functional Comparison

Research Implications and Challenges

- Synthesis Considerations : The presence of multiple substituents (ethoxy, fluorine, hydroxyl) in the target compound may complicate synthetic routes, necessitating protective group strategies to avoid unwanted side reactions.

- Regulatory Aspects : Similar compounds (e.g., ) highlight the importance of controlling impurities during synthesis, as unspecified byproducts could affect efficacy or safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.